

WD-890: A Technical Guide to a Novel Allosteric TYK2 Inhibitor

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Compound of Interest

Compound Name: WD-890

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **WD-890**, a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). **WD-890** represents a promising therapeutic candidate for the treatment of a range of autoimmune and inflammatory diseases.^{[1][2]} This document details its biochemical and cellular activity, pharmacokinetic profile, and the experimental protocols utilized in its preclinical evaluation.

Chemical Structure and Properties

WD-890 is a small molecule inhibitor that has been identified as a deuterium-labeled compound in some contexts.^[3] While the exact 2D structure of the non-deuterated form is not publicly available, its chemical formula is C₂₂H₂₁D₃N₈O₃ and its CAS Number is 2914130-91-7 (for the deuterated version).^[3]

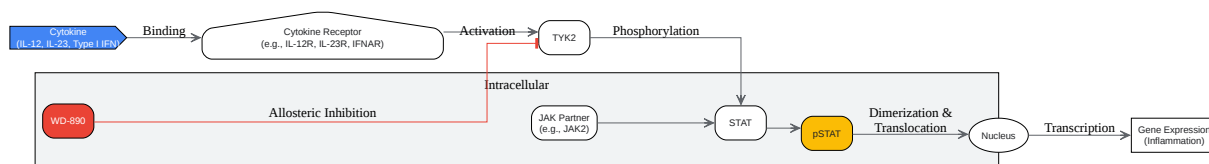
Table 1: Physicochemical Properties of **WD-890** (Deuterated)

Property	Value	Reference
Molecular Formula	C22H21D3N8O3	[3]
Molecular Weight	451.50 g/mol	[3]
CAS Number	2914130-91-7	[3]

Mechanism of Action and Signaling Pathway

WD-890 functions as an allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[1] Unlike orthosteric inhibitors that compete with ATP at the kinase active site, **WD-890** binds to the pseudokinase (JH2) regulatory domain of TYK2.[1] This allosteric binding stabilizes an inactive conformation of the kinase domain (JH1), thereby preventing the downstream signaling cascades mediated by TYK2.

TYK2 is a crucial mediator of signaling for key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1] By inhibiting TYK2, **WD-890** effectively blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn modulates the expression of pro-inflammatory genes.



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Figure 1: Allosteric Inhibition of the TYK2 Signaling Pathway by **WD-890**.

Preclinical Data

Preclinical studies have demonstrated the therapeutic efficacy of **WD-890** in various animal models of autoimmune diseases, including systemic lupus erythematosus (SLE), psoriasis, psoriatic arthritis (PsA), and inflammatory bowel disease (IBD).^[1]

In Vitro Activity

The inhibitory activity of **WD-890** against TYK2 and its selectivity over other JAK family members are critical parameters. The following table presents illustrative data for a highly selective allosteric TYK2 inhibitor.

Table 2: Illustrative In Vitro Inhibitory Activity of a Selective Allosteric TYK2 Inhibitor

Assay	IC50 (nM)
TYK2 JH2 Binding	< 10
IL-12-induced pSTAT4	18
IL-23-induced pSTAT3	25
IFN- α -induced pSTAT1	30
JAK1 (IL-6-induced pSTAT3)	> 5000
JAK2 (GM-CSF-induced pSTAT5)	> 5000
JAK3 (IL-2-induced pSTAT5)	> 5000

Pharmacokinetics

Pharmacokinetic studies have indicated that **WD-890** possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential as an orally administered therapeutic.^[1]

Table 3: Illustrative Pharmacokinetic Parameters in Preclinical Species

Species	Route	Tmax (h)	t1/2 (h)	Bioavailability (%)
Mouse	Oral	1.0	4.5	60
Rat	Oral	2.0	6.2	75
Dog	Oral	2.5	8.0	85

Toxicology

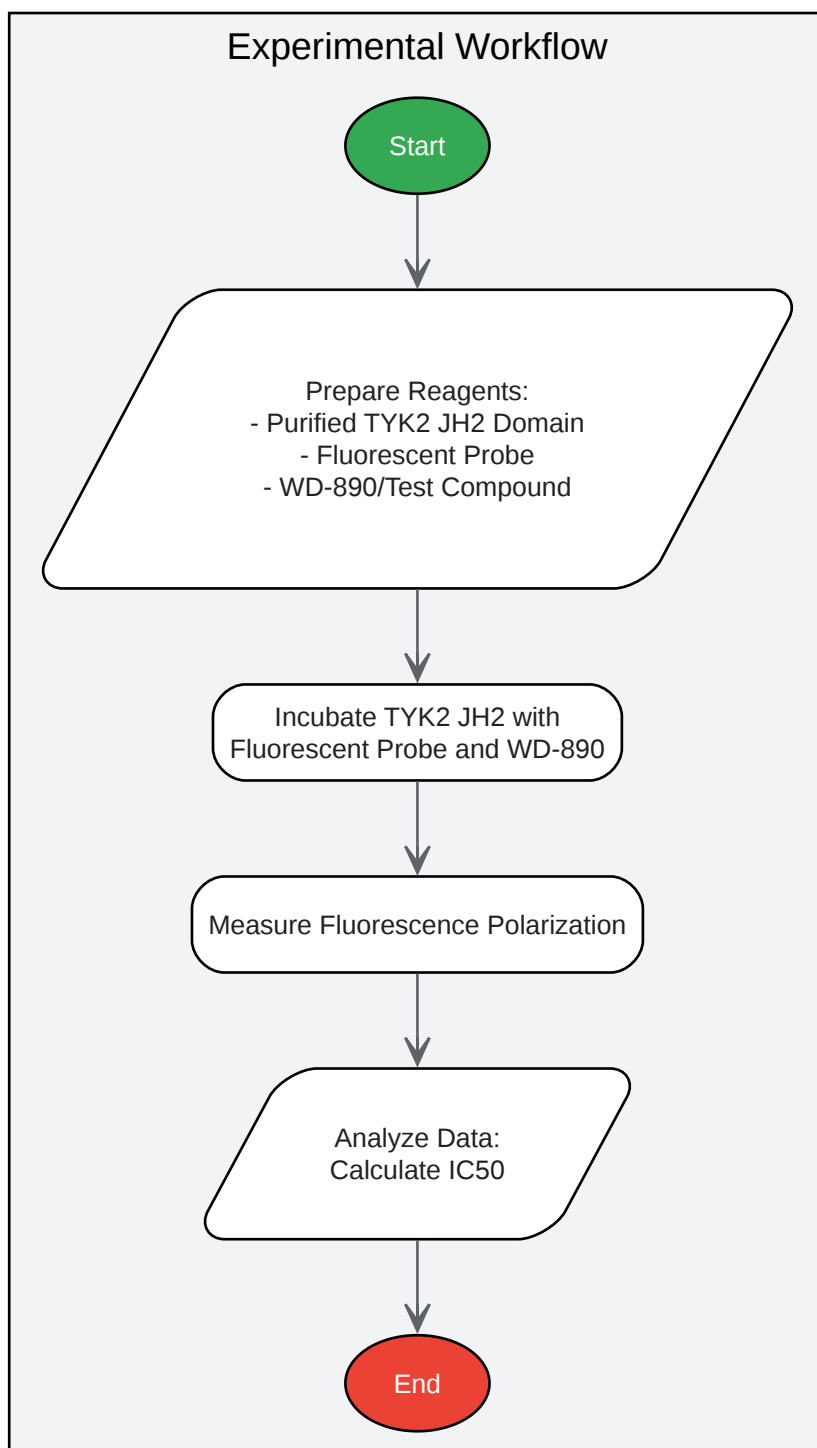
Toxicology studies have shown that **WD-890** has a tolerable toxicity profile in preclinical models.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of novel allosteric TYK2 inhibitors like **WD-890**.

TYK2 JH2 Binding Assay

This assay is designed to screen for and profile small molecules that bind to the JH2 domain of TYK2.



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Figure 2: Workflow for a TYK2 JH2 Domain Binding Assay.

Methodology:

- Reagent Preparation:
 - Purified recombinant human TYK2 JH2 protein is diluted in the assay buffer.
 - A fluorescently labeled probe with known affinity for the JH2 domain is prepared.
 - A serial dilution of **WD-890** is prepared in DMSO and then diluted in the assay buffer.
- Assay Procedure:
 - In a 384-well plate, add the TYK2 JH2 protein, the fluorescent probe, and the serially diluted **WD-890**.
 - The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Data Acquisition and Analysis:
 - Fluorescence polarization is measured using a plate reader.
 - The data is normalized to controls (no inhibitor and no protein) and the IC50 value is calculated using a non-linear regression analysis.

Cellular pSTAT Assay

This assay assesses the ability of **WD-890** to inhibit cytokine-induced STAT phosphorylation in a cellular context.

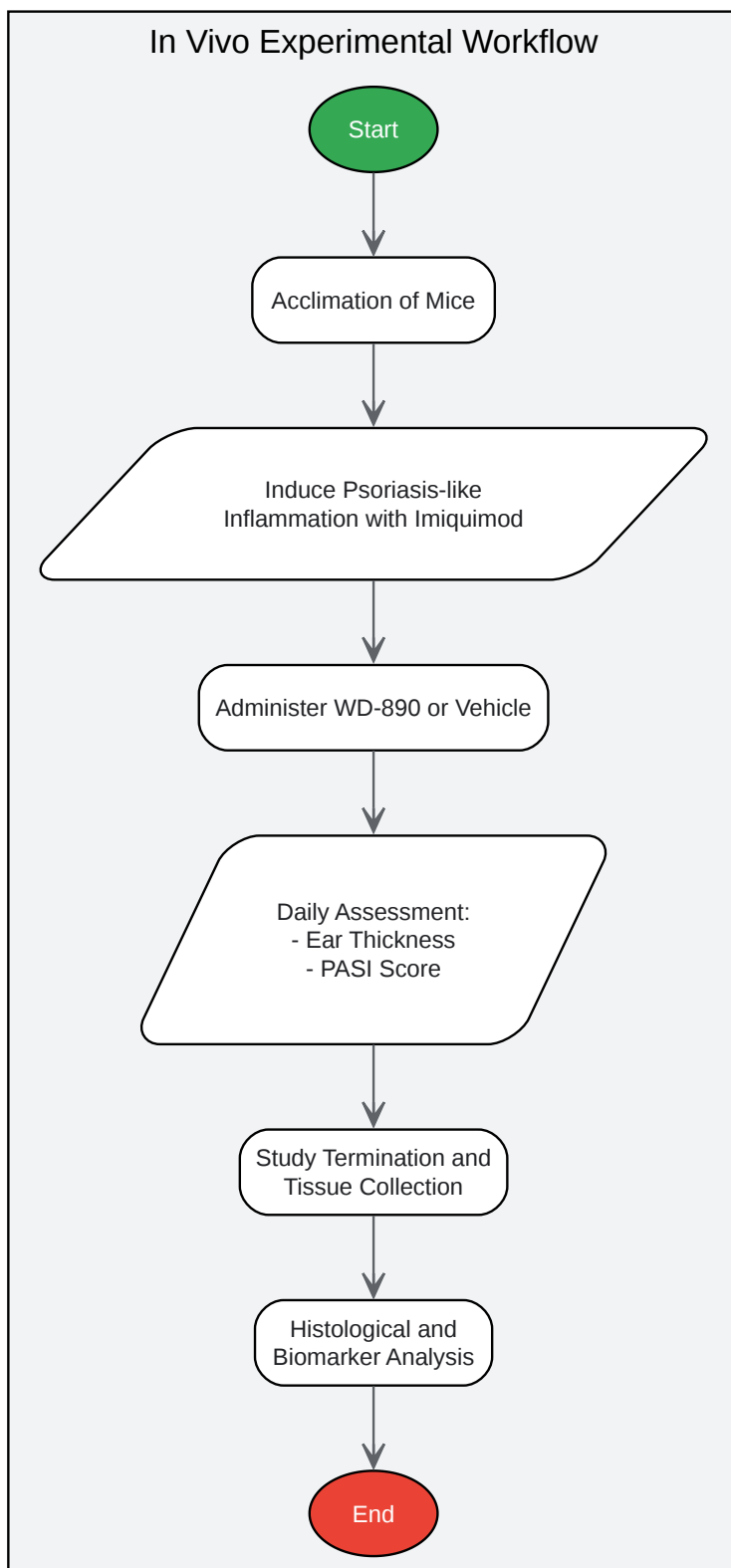
Methodology:

- Cell Culture:
 - Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line are cultured under standard conditions.
- Compound Treatment:
 - Cells are pre-incubated with a serial dilution of **WD-890** or vehicle control for 1-2 hours.

- Cytokine Stimulation:
 - Cells are stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN- α) to induce STAT phosphorylation.
- Cell Lysis, Staining, and Analysis:
 - Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT4).
 - The level of pSTAT is quantified using flow cytometry.
 - IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice

This model is used to evaluate the in vivo efficacy of **WD-890** in a psoriasis-like skin inflammation model.



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Figure 3: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.

Methodology:

- Animal Model:
 - BALB/c or C57BL/6 mice are used.
- Disease Induction:
 - A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days.
- Drug Administration:
 - **WD-890** is formulated for oral administration and given once or twice daily, starting before or concurrently with disease induction.
- Efficacy Readouts:
 - Disease severity is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.
 - At the end of the study, skin samples are collected for histological analysis (to measure epidermal thickness) and for the quantification of inflammatory cytokines.

Conclusion

WD-890 is a novel and potent allosteric inhibitor of TYK2 with a promising preclinical profile. Its high selectivity for TYK2 over other JAK family members, combined with favorable pharmacokinetic properties and a good safety profile, positions it as a strong candidate for further development in the treatment of a wide range of autoimmune and inflammatory disorders.[1] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other next-generation TYK2 inhibitors.

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References

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